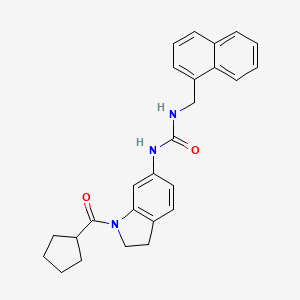

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c30-25(20-7-1-2-8-20)29-15-14-19-12-13-22(16-24(19)29)28-26(31)27-17-21-10-5-9-18-6-3-4-11-23(18)21/h3-6,9-13,16,20H,1-2,7-8,14-15,17H2,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCQAQXVCFRONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NCC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:

Formation of the Indolin-6-yl Intermediate: This step involves the cyclization of a suitable precursor to form the indolin-6-yl moiety.

Introduction of the Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group is introduced through an acylation reaction.

Formation of the Urea Linkage: The final step involves the reaction of the indolin-6-yl intermediate with naphthalen-1-ylmethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Feature | Target Compound | Analog (CAS 1207021-84-8) |

|---|---|---|

| Carbonyl Substituent | Cyclopentanecarbonyl | Cyclopropanecarbonyl |

| Urea Substituent | Naphthalen-1-ylmethyl | 2-(Trifluoromethyl)phenyl |

| Molecular Weight | 411.5 g/mol | 389.4 g/mol |

| Estimated logP | ~5.2 | ~4.1 |

Urea Linkage Modifications

The urea moiety (-NH-C(=O)-NH-) is a common pharmacophore in kinase inhibitors and GPCR modulators. The naphthalen-1-ylmethyl group in the target compound enhances hydrophobic interactions in binding pockets, as seen in naphthalene-derived pharmaceuticals (e.g., protease inhibitors) . In contrast, the trifluoromethylphenyl group in the analog may improve metabolic stability due to the fluorine atoms’ resistance to oxidative degradation .

Physicochemical and Structural Properties

- Solubility : The naphthalene moiety likely reduces aqueous solubility compared to the trifluoromethylphenyl analog, which benefits from polar C-F bonds.

Table 2: Structural and Hypothetical Property Analysis

| Property | Target Compound | Analog (CAS 1207021-84-8) |

|---|---|---|

| Aromatic System | Naphthalene (10 π-electrons) | Benzene + CF₃ (6 π-electrons) |

| Ring Strain | Low (cyclopentane) | High (cyclopropane) |

| Predicted Solubility | Low (≤10 µM) | Moderate (~50 µM) |

Biological Activity

The compound 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 364.45 g/mol. The structure consists of an indoline moiety attached to a cyclopentanecarbonyl group and a naphthalen-1-ylmethyl urea component, contributing to its potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2 |

| Molecular Weight | 364.45 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that compounds with indoline structures exhibit significant anticancer activities. For instance, research has demonstrated that derivatives similar to This compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specific studies have shown that such compounds can effectively target cancer pathways, leading to reduced tumor growth in preclinical models.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro assays have revealed that related indoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies on structurally similar diarylpentanoids have reported significant antibacterial effects, with some derivatives demonstrating inhibition zones comparable to standard antibiotics like ampicillin .

The mechanism of action for This compound likely involves interactions with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. This compound may act by:

- Inhibiting Enzyme Activity: It may bind to active sites or allosteric sites on target enzymes, modulating their function.

- Disrupting Cellular Pathways: By interfering with signal transduction pathways, it can induce changes in cellular behavior that lead to apoptosis or reduced proliferation in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of This compound , it is essential to compare it with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide | Contains sulfonamide group; potential for diverse applications | Antibacterial and anticancer activities |

| N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide | Combines indoline and chromene moieties; unique reactivity | Anticancer and enzyme inhibition |

Study 1: Anticancer Efficacy

A study published in 2022 explored the anticancer efficacy of various indoline derivatives, including those structurally related to This compound . The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines through induction of apoptosis.

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of indoline derivatives against resistant strains of bacteria. The study found that certain compounds exhibited notable antibacterial activity, suggesting that modifications in the structure could enhance efficacy against resistant pathogens.

Q & A

Q. Critical Parameters :

- Catalysts : Use of coupling agents like HOBt/EDCI improves yield .

- Solvent choice : Polar aprotic solvents enhance reactivity but may require strict moisture control .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- X-ray Crystallography : Resolve bond lengths and angles, particularly for the urea linkage and cyclopentane-indoline fusion .

Basic: What preliminary biological assays are suitable for evaluating its activity?

Answer:

Initial screening should focus on target engagement and physicochemical properties:

- Enzyme Inhibition Assays : Test against kinases or proteases, given the urea group’s hydrogen-bonding capacity .

- Lipophilicity (LogP) : Measure via HPLC to assess membrane permeability (naphthalene may increase LogP >3) .

- Solubility : Use shake-flask method in PBS (pH 7.4); poor solubility may necessitate prodrug strategies .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Answer:

SAR optimization involves systematic substituent variation:

Q. Methodology :

- Use isogenic cell lines expressing Target A vs. B to quantify selectivity .

Advanced: What strategies address contradictions in pharmacokinetic data (e.g., high in vitro activity vs. low in vivo efficacy)?

Answer:

Resolve discrepancies via:

Metabolic Stability Testing : Incubate with liver microsomes to identify metabolic hotspots (e.g., urea hydrolysis) .

Protein Binding Assays : Measure plasma protein binding (e.g., albumin) using equilibrium dialysis; high binding may reduce free drug concentration .

Formulation Adjustments : Use lipid-based nanoparticles to enhance bioavailability if solubility is limiting .

Advanced: How can computational methods guide the design of derivatives with improved target affinity?

Answer:

Leverage molecular modeling and cheminformatics:

- Docking Simulations : Map interactions between the urea group and catalytic residues (e.g., kinase ATP-binding pockets) .

- QSAR Models : Train models using descriptors like polar surface area or H-bond donors to predict activity .

- MD Simulations : Simulate binding dynamics over 100 ns to assess stability of key interactions (e.g., naphthalene stacking) .

Validation : Synthesize top-ranked derivatives and validate via SPR (surface plasmon resonance) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.